molecular formula C12H9ClN2O3S B5798205 N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5798205
M. Wt: 296.73 g/mol
InChI Key: VTPMVTXUMWDGPD-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-chloro-3-nitrophenyl group linked via an acetamide bridge to a thiophene ring. Such derivatives are often explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to interact with biological targets like enzymes or receptors .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPMVTXUMWDGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, forming 4-chloro-3-nitroaniline.

    Acylation: The nitrated product is then acylated with thiophene-2-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Reduction: 4-amino-3-nitrophenyl-2-(thiophen-2-yl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Thiophene sulfoxides or sulfones

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

(a) N-(4-Chlorophenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (5d)
  • Key Differences: Incorporates a phenoxy linker and an α,β-unsaturated ketone group adjacent to the thiophene.
  • Impact: The extended conjugation may enhance UV absorption and alter redox properties compared to the target compound. The phenoxy group could influence solubility and binding interactions .
(b) N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Key Differences : Bromine replaces chlorine at the phenyl para position; lacks the nitro group.
  • Impact: Bromine’s larger atomic radius may improve hydrophobic interactions in biological systems but reduce electronegativity compared to chlorine.
(c) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • Key Differences: Features a cyano group on the thiophene ring instead of the nitro-chlorophenyl system.
  • Impact: The cyano group introduces strong electron-withdrawing effects localized on the thiophene, altering electronic distribution and possibly enhancing stability or binding specificity .
(d) N-(4-Methoxyphenyl)-2-(thiophen-2-yl)acetamide Derivatives
  • Key Differences : Methoxy groups replace chloro and nitro substituents.
  • Such derivatives have shown notable anticancer activity in MTT assays .
Anticancer Activity
  • Compound 7d (N-{5-[2-(4-Methoxyphenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide derivative) : Exhibits IC₅₀ = 1.8 µM against Caco-2 cells, attributed to the thiadiazole and methoxyphenyl groups enhancing DNA intercalation .
  • N-(4-Chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide : Predicted to show higher cytotoxicity due to nitro group-induced DNA alkylation, though experimental data is pending.
Antimicrobial Activity
  • N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: Display potent antibacterial activity (MIC = 0.5–2 µg/mL) against S. aureus and E. coli .
  • Target Compound : The nitro group may confer additional nitroreductase-mediated antibacterial effects, but this requires validation.

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
Target Compound Not reported Low (nonpolar) Nitro, chloro, thiophene, acetamide
N-(4-Chlorophenyl) Analog (5d) 196–198 Moderate (DMSO) Phenoxy, α,β-unsaturated ketone
N-(3-Cyanothiophen-2-yl) Analog Not reported Low (ethanol) Cyano, thiophene

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves two main steps:

  • Nitration : The precursor, 4-chloroaniline, is nitrated to form 4-chloro-3-nitroaniline.
  • Acylation : This nitrated product is then acylated with thiophene-2-acetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

Chemical Structure : The compound features a chloro and nitro group on the phenyl ring, along with a thiophene moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity . Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. For instance, studies have shown that such compounds can interfere with bacterial cell wall synthesis or protein function, leading to their antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. In vitro evaluations have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

  • Leukemia (MOLT-4)
  • Colon Cancer (SW-620)
  • CNS Cancer (SF-539)
  • Melanoma (SK-MEL-5)

The mechanism of action appears to involve inducing apoptosis in cancer cells through the activation of specific molecular pathways. Notably, the presence of the nitro group is essential for achieving these anticancer effects .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Activity Evaluated Key Findings Cell Lines Tested
Study 1AntimicrobialSignificant inhibition against E. coli and S. aureusE. coli, S. aureus
Study 2AnticancerGI50 values around 1.57 μM against leukemia cellsMOLT-4, SW-620
Study 3CytotoxicityInduced apoptosis in melanoma cellsSK-MEL-5

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was shown to have a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ceftriaxone against several gram-positive and gram-negative bacteria.
  • Anticancer Mechanism : A detailed investigation into its anticancer properties revealed that the compound effectively reduced cell viability in MOLT-4 cells by over 50% at concentrations as low as 1 μM after 48 hours of exposure. The study suggested that the compound activates apoptotic pathways, leading to cell death .

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